



Application Notes and Protocols for Trisilylamine in Conformal Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025



Topic: Trisilylamine for Conformal Film Deposition in High-Aspect-Ratio Structures

Audience: Researchers, scientists, and professionals in semiconductor fabrication and materials science.

Introduction

Trisilylamine (TSA), with the chemical formula N(SiH₃)₃, is a carbon- and halogen-free precursor that has garnered significant interest for the deposition of high-quality silicon nitride (SiN_x) and silicon oxynitride (SiON) thin films.[1][2] Its high reactivity and high vapor pressure make it particularly suitable for plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) processes, especially in applications requiring highly conformal coatings in high-aspect-ratio (HAR) structures at low temperatures (<400°C).[3] This document provides detailed application notes and experimental protocols for the use of **trisilylamine** in these advanced deposition techniques. The absence of carbon in the TSA molecule leads to the deposition of SiN_x films with minimal carbon impurities, typically less than 3%, which is a significant improvement over carbon-containing precursors like BTBAS and TDMAS.[1]

Key Advantages of Trisilylamine

• Carbon-Free and Halogen-Free: Eliminates carbon and halogen incorporation in the deposited films, leading to higher purity and improved electrical and optical properties.[1]



- High Reactivity: Enables low-temperature deposition processes, which are crucial for temperature-sensitive substrates and advanced device architectures.
- High Vapor Pressure: Facilitates efficient precursor delivery to the reaction chamber.
- Excellent Conformality: Achieves superior step coverage in high-aspect-ratio structures, essential for modern 3D semiconductor devices.[3]
- High Growth per Cycle (GPC): The presence of three silicon atoms in the molecule can contribute to a higher GPC compared to single-silicon-atom precursors.

Applications

Trisilylamine-deposited films are critical in a variety of semiconductor applications, including:

- Gate Spacers and Liners: In advanced CMOS technologies, the excellent conformality and electrical properties of PEALD SiNx from TSA are highly beneficial.
- Hard Masks and Etch Stop Layers: The high density and low wet etch rate of the films make them suitable for patterning processes.
- Encapsulation and Passivation Layers: Provides a dense barrier against moisture and other contaminants for sensitive devices like OLEDs.[1]
- Optical Waveguides: The tunable refractive index and low optical loss of SiNx films are advantageous for photonic applications.

Data Presentation: Film Properties

The properties of silicon nitride films deposited using **trisilylamine** are highly dependent on the deposition parameters, particularly the plasma gas composition and temperature. The following tables summarize key quantitative data from various studies.

Table 1: PEALD of Silicon Nitride using Trisilylamine with Different Plasma Gases



Plasma Gas	Deposition Temperatur e (°C)	Growth per Cycle (Å/cycle)	Wet Etch Rate (nm/min in 100:1 HF)	Refractive Index	Reference
N2/H2	300 - 400	1.3 - 2.1	~1	2.04 - 2.16	[3]
NНз	150 - 350	~0.6 - 0.65	Not specified	1.65 - 1.80	[3]
N ₂	100 - 350	Not specified	Varies with temperature	Not specified	[2]

Table 2: Comparison of Trisilylamine with Other Silicon Precursors for PEALD of SiN_{\times}

Precursor	Plasma Gas	Deposition Temperatur e (°C)	Growth per Cycle (Å/cycle)	Key Features	Reference
Trisilylamine (TSA)	N2/H2	300 - 400	1.3 - 2.1	Carbon-free, high GPC	[3]
Trisilylamine (TSA)	NH₃	150 - 350	~0.65	Improved step coverage	[3]
Hexachlorodi silane (HCDS)	NH3	400	Not specified	Conformal, but potential for Cl contaminatio n	[3]
Bis(tert- butylamino)sil ane (BTBAS)	N ₂	400	Not specified	Carbon contaminatio n can be an issue	

Experimental Protocols



Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol describes a general procedure for depositing conformal silicon nitride thin films using **trisilylamine** and a plasma-based nitrogen source.

1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
- Load the substrate into the ALD reactor load lock and transfer it to the deposition chamber.

2. Deposition Parameters:

- Substrate Temperature: 100°C to 400°C. A typical starting point is 300°C.
- Trisilylamine (TSA) Precursor:
- Maintain the TSA container at a stable temperature to ensure consistent vapor pressure.
- Pulse Time: 0.1 to 1.0 seconds. This should be optimized for the specific reactor geometry to ensure saturation of the surface reactions.
- Nitrogen Plasma Source (e.g., N2, NH3, or N2/H2 mixture):
- Plasma Power: 50 to 300 W. Higher power can increase reactivity but may also lead to film damage.
- Plasma Exposure Time: 5 to 30 seconds. Longer times can improve film density but will reduce throughput.
- Purge Gas (e.g., Ar or N2):
- Purge Time: 5 to 20 seconds. Sufficient purge times are critical to prevent chemical vapor deposition (CVD) type reactions.
- 3. Deposition Cycle: The PEALD process consists of repeating the following four steps for the desired number of cycles to achieve the target film thickness:
- TSA Pulse: Introduce TSA vapor into the chamber to react with the surface.
- Purge 1: Purge the chamber with an inert gas to remove unreacted TSA and any byproducts.
- Nitrogen Plasma Exposure: Introduce the nitrogen precursor gas and ignite the plasma to react with the adsorbed TSA layer and form silicon nitride.
- Purge 2: Purge the chamber to remove plasma byproducts and unreacted species.

4. Post-Deposition:



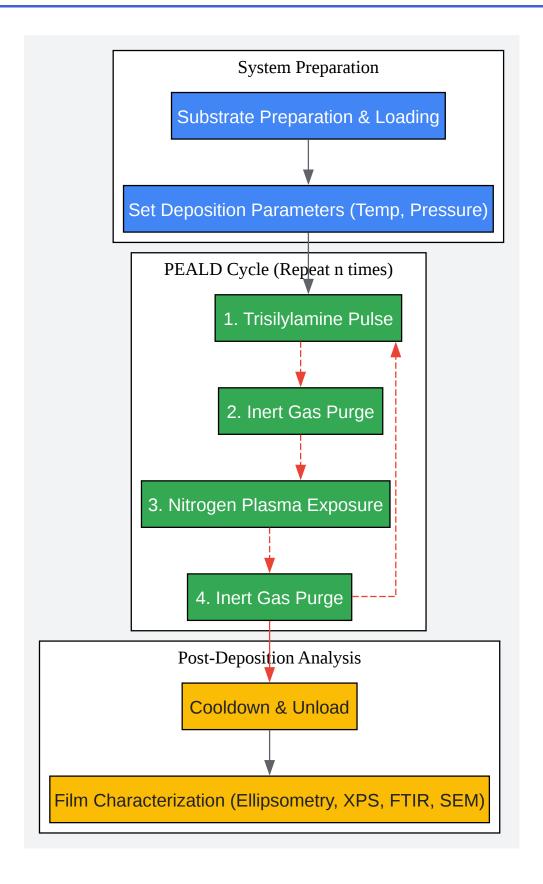
 Cool down the substrate under an inert atmosphere before removal from the reactor to prevent oxidation.

Protocol 2: Film Characterization

- 1. Thickness and Refractive Index:
- Use spectroscopic ellipsometry to measure the film thickness and refractive index.
- 2. Composition and Bonding:
- X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition (Si, N, O, C) and chemical bonding states.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify vibrational modes corresponding to Si-N, Si-H, and N-H bonds to assess film quality and hydrogen content.
- 3. Conformality in High-Aspect-Ratio Structures:
- Deposit the film on a patterned substrate with high-aspect-ratio features (e.g., trenches or vias).
- Use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to measure the film thickness at the top, sidewall, and bottom of the features to evaluate step coverage.

Mandatory Visualizations





Click to download full resolution via product page

Caption: Experimental workflow for PEALD of SiN_x using **trisilylamine**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Trisilylamine in Conformal Film Deposition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208238#trisilylamine-for-conformal-film-deposition-in-high-aspect-ratio-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com